Tris(tridecan-1-yl) phosphite
Description
Historical Context and Evolution of Organophosphite Chemistry
The study of organophosphorus compounds, the broader family to which Tris(tridecan-1-yl) phosphite (B83602) belongs, has a rich history dating back to the early 19th century. The systematic investigation began around 1820 with the esterification of phosphoric acid and ethanol. researchgate.net One of the earliest key moments was Jean Louis Lassaigne's work in the early 1800s on reacting alcohol with phosphoric acid. medscape.com A significant step forward came in 1854 when Philip de Clermont, working in the laboratory of Adolphe Wurtz in Paris, first synthesized tetraethyl pyrophosphate, the first organophosphate cholinesterase inhibitor. researchgate.netmedscape.com The Swiss chemist Franz Anton Vögeli also made important contributions, including the synthesis of triethyl phosphate (B84403). researchgate.netrevistamedicinamilitara.ro
The field saw a dramatic acceleration in the 1930s, largely due to the work of Gerhard Schrader and his team at I. G. Farben in Germany. researchgate.netmedscape.com While investigating these compounds for use as insecticides, their potent toxicity was discovered, leading the German military to develop them into chemical warfare agents, including the nerve agents Tabun and Sarin. medscape.comgetipm.com After World War II, the focus shifted back towards their application as pesticides, and the chemistry of organophosphorus compounds developed rapidly, marking the 1950s as a significant era for their advancement. getipm.com This extensive research history laid the groundwork for the development and application of a wide array of organophosphorus compounds, including specialized phosphite esters like Tris(tridecan-1-yl) phosphite, which are utilized for their stabilizing properties in various materials rather than for their biological activity. wikipedia.org
Scope and Significance of this compound Research
The primary significance of this compound in industrial and research settings lies in its role as a polymer stabilizer and antioxidant. ontosight.ai It is a valuable additive in the manufacturing of polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903), where it is effective in protecting the polymers against oxidative degradation. ontosight.ai The compound's utility extends to other materials, including rubber and lubricants, where it helps maintain material integrity and performance over time. ontosight.ai
Research into phosphite esters like this compound is driven by the need for high-performance stabilizers in the plastics and specialty chemicals industries. futuremarketinsights.com These compounds are crucial during high-temperature polymer processing, where exposure to heat and oxygen can initiate degradation pathways. vinatiorganics.com Phosphite antioxidants function by neutralizing harmful peroxide species that form within the polymer matrix, thereby preventing the chain-breaking reactions that compromise the material's mechanical properties. vinatiorganics.com The effectiveness of these phosphites has made them a key component in formulations for products such as plastic films, fibers, and various molded parts. vinatiorganics.comgoogle.com
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₉H₈₁O₃P | nih.govchemicalbook.com |
| Molecular Weight | ~629.03 g/mol | chemicalbook.com |
| Appearance | Colorless Liquid | kiddle.cowikipedia.org |
| Density | ~0.89 g/mL at 25 °C | chemicalbook.comchemicalbook.com |
| Refractive Index | ~1.461 at 20 °C | chemicalbook.comchemicalbook.com |
| Flash Point | >230 °F | chemicalbook.comchemicalbook.com |
| CAS Number | 68610-62-8 | chemicalbook.com |
Fundamental Principles of Phosphite Reactivity Relevant to this compound
The utility of this compound as a stabilizer is rooted in the fundamental reactivity of the phosphite functional group. The phosphorus atom in a phosphite ester, P(OR)₃, possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. wikipedia.org This reactivity is central to its primary function as a "hydroperoxide decomposer." kiddle.co
During the processing or environmental aging of polymers, hydroperoxides (ROOH) are formed as intermediates in the oxidative degradation cascade. These species are unstable and can decompose to form highly reactive free radicals that propagate the degradation of polymer chains. Phosphite antioxidants intervene by reacting with these hydroperoxides in a non-radical-producing pathway. vinatiorganics.com The phosphite ester reduces the hydroperoxide to an alcohol (ROH), and in the process, the phosphite itself is oxidized to the more stable phosphate ester, O=P(OR)₃. kiddle.cowikipedia.orgvinatiorganics.com
The general reaction is: P(OR)₃ + ROOH → O=P(OR)₃ + ROH wikipedia.orgvinatiorganics.com
This sacrificial mechanism effectively neutralizes the hydroperoxides before they can cause further damage, thus preserving the polymer's integrity. vinatiorganics.com This type of reaction is a key reason why phosphite esters are widely used as secondary antioxidants in polymer stabilization packages, often in synergy with primary antioxidants like hindered phenols. vinatiorganics.comvinatiorganics.com While alkyl phosphite esters are highly effective in this role, aryl phosphite esters are often preferred in halogen-containing polymers like PVC because they are less likely to undergo other side reactions. kiddle.cowikipedia.org
Properties
CAS No. |
4089-53-6 |
|---|---|
Molecular Formula |
C39H81O3P |
Molecular Weight |
629.0 g/mol |
IUPAC Name |
tritridecyl phosphite |
InChI |
InChI=1S/C39H81O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
InChI Key |
PEXOFOFLXOCMDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Tris Tridecan 1 Yl Phosphite
Established Synthetic Routes for Tris(tridecan-1-yl) Phosphite (B83602)
The synthesis of Tris(tridecan-1-yl) phosphite is primarily achieved through two well-established chemical transformations: direct esterification and transesterification. These methods provide reliable pathways to this high-molecular-weight alkyl phosphite.
Direct Esterification Approaches
Direct esterification is a fundamental method for synthesizing this compound. This approach involves the reaction of a phosphorus-containing precursor with tridecan-1-ol. A common and effective precursor is phosphorus trichloride (B1173362) (PCl₃). wikipedia.org The reaction stoichiometrically requires three moles of tridecan-1-ol for every mole of phosphorus trichloride. A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) gas produced as a byproduct. To neutralize the HCl and drive the reaction to completion, a proton acceptor, typically a tertiary amine base like triethylamine, is used. wikipedia.org The base prevents unwanted side reactions, such as the dealkylation of the newly formed phosphite ester by the chloride ion. wikipedia.org
An alternative direct esterification route involves the reaction of phosphorous acid with tridecan-1-ol, often in the presence of an acid catalyst to facilitate the reaction. ontosight.ai
Table 1: Illustrative Reaction Parameters for Direct Esterification of Phosphorus Trichloride with an Alcohol (Phenol Model) This table, based on a kinetic study of triphenyl phosphite synthesis, illustrates how reaction parameters can be optimized. researchgate.net Similar principles apply to the synthesis with tridecan-1-ol.
| Parameter | Condition | Effect on Yield |
| Temperature | 120°C to 160°C | Yield increases significantly with temperature; optimal yield (98.5%) achieved at 160°C. researchgate.net |
| Mole Ratio (Alcohol:PCl₃) | 1:06 to 1:09 | Increasing the excess of alcohol improves the yield, with 98.5% yield at a 1:09 ratio. researchgate.net |
| HCl Removal | Nitrogen Sparging | Continuous removal of HCl gas shifts the equilibrium toward the product, enhancing the reaction rate. researchgate.net |
Transesterification Processes
Transesterification offers another versatile route to this compound. This process involves the exchange of alcohol groups from a pre-existing phosphite ester with tridecan-1-ol. wikipedia.org To ensure the reaction proceeds to completion, a starting phosphite with a low boiling point alcohol, such as trimethyl phosphite or triethyl phosphite, is typically used. wikipedia.orgrsc.org
The reaction is an equilibrium process that can be driven forward by heating the mixture and removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. wikipedia.org This method can be catalyzed, for instance by metallic sodium, to improve reaction rates. rsc.org
The general transesterification reaction is: P(OR)₃ + 3 C₁₃H₂₇OH ⇌ P(OC₁₃H₂₇)₃ + 3 ROH (where R is typically methyl or ethyl) wikipedia.orgrsc.org
Table 2: Illustrative Yields for Transesterification of Trimethyl Phosphite This table demonstrates the feasibility of forming higher alkyl phosphites via transesterification, with yields varying based on the alcohol structure. rsc.org
| Reactant Alcohol | Product | Yield |
| Isopropanol | Dimethyl isopropyl phosphite | 12% rsc.org |
| Cyclohexanol | Dimethyl cyclohexyl phosphite | 64% rsc.org |
Novel Synthetic Pathway Development and Optimization for this compound
Research into organophosphorus chemistry continues to yield novel synthetic strategies aimed at improving efficiency, selectivity, and sustainability. For phosphite esters, these include advanced catalytic methods and process intensification techniques.
One innovative approach involves the use of highly efficient catalysts, such as zinc(II) complexes, for the selective synthesis of phosphite diesters from a phosphonylation reagent and alcohols under mild, additive-free conditions. nih.govrsc.org This methodology, which allows for the sequential introduction of different alcohol groups, represents a sophisticated pathway that could be adapted for the synthesis of symmetrical trialkyl phosphites. rsc.org
Another area of development is the creation of catalyst- and solvent-free synthetic processes. A patented method for producing tris(trialkylsilyl) phosphites reacts phosphorous acid with hexaalkyldisilazane and sodium metal, achieving a high-purity product in a single step without solvents or external catalysts. google.com Such approaches are advantageous for industrial applications due to their simplicity and reduced environmental impact. google.com Furthermore, techniques like microwave-assisted synthesis have been shown to accelerate transesterification reactions, offering a more productive route compared to conventional heating. mdpi.com
Mechanistic Investigations of this compound Formation
Understanding the underlying mechanisms of formation is key to controlling and optimizing the synthesis of this compound. This involves studying the reaction's kinetics, thermodynamics, and the role of catalysts.
Kinetic and Thermodynamic Considerations in this compound Synthesis
Kinetic studies on the analogous synthesis of triphenyl phosphite from phenol (B47542) and PCl₃ have shown the reaction to follow first-order kinetics. researchgate.net The study demonstrated that the reaction rate constant increases with temperature. researchgate.net For instance, increasing the temperature from 140°C to 160°C significantly enhances the rate of conversion. researchgate.net
From a thermodynamic standpoint, the removal of the HCl byproduct is critical. According to Le Chatelier's principle, removing a product shifts the equilibrium to favor the forward reaction. In practice, this is often achieved by sparging the reaction mixture with an inert gas like nitrogen, which helps drive off the HCl and increases the final yield. researchgate.net The concentration of reactants also plays a role; using an excess of the alcohol can shift the equilibrium to maximize the conversion of the limiting reagent, PCl₃. researchgate.net
Table 3: Kinetic Data for Triphenyl Phosphite Formation (Illustrative Model)
| Parameter | Observation | Significance |
| Reaction Order | First-order reaction. researchgate.net | The rate is directly proportional to the concentration of one reactant, simplifying kinetic modeling. |
| Activation Energy (Ea) | Calculated from Arrhenius plot of temperature vs. rate constant. researchgate.net | Defines the minimum energy required for the reaction to occur and its temperature sensitivity. |
| Thermodynamic Control | Removal of HCl byproduct shifts equilibrium. researchgate.net | Demonstrates that the reaction is reversible and can be driven to completion. |
Catalytic Systems in this compound Production
Catalysts play a pivotal role in the synthesis of this compound by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and influencing selectivity.
In the direct esterification with PCl₃, tertiary amines act as catalysts and acid scavengers. wikipedia.org They activate the alcohol by forming a hydrogen-bonded complex, making the hydroxyl oxygen more nucleophilic. Simultaneously, they irreversibly remove the HCl byproduct from the reaction equilibrium by forming a stable ammonium (B1175870) salt. wikipedia.org
For transesterification reactions, alkali metals such as sodium are effective catalysts. rsc.org The mechanism likely involves the formation of a sodium alkoxide from the reactant alcohol, which is a much stronger nucleophile than the alcohol itself, facilitating the attack on the phosphorus center of the starting phosphite ester.
More advanced and highly selective catalytic systems are also being developed. For example, zinc(II) catalysts have been shown to be exceptionally effective in mediating the formation of phosphite esters under mild conditions. nih.govrsc.org These environmentally benign catalysts can activate the phosphorylating reagent and facilitate the nucleophilic attack by the alcohol, allowing for high efficiency and functional group tolerance. nih.govrsc.org
Table 4: Comparison of Catalytic Systems in Phosphite Ester Synthesis
| Synthetic Route | Catalyst System | Function / Advantage |
| Direct Esterification (PCl₃) | Tertiary Amines (e.g., Triethylamine) | Acts as a base to neutralize HCl byproduct, preventing side reactions and driving equilibrium. wikipedia.org |
| Direct Esterification (Phosphorous Acid) | Acid Catalyst | Facilitates the esterification reaction between the acid and alcohol. ontosight.ai |
| Transesterification | Sodium Metal | Forms a highly nucleophilic alkoxide to increase the reaction rate. rsc.org |
| Novel Phosphonylation | Zinc(II) Complexes | Enables high selectivity and efficiency under mild, additive-free conditions. nih.govrsc.org |
Purification and Isolation Techniques for Research-Grade this compound
Following the initial synthesis, the crude reaction mixture undergoes a series of purification steps. The specific techniques depend on the synthetic route chosen and the physical properties of the impurities.
Filtration: When the synthesis is performed using phosphorus trichloride and an amine base, the primary byproduct is an ammonium salt, which is typically a solid. wikipedia.org This solid is conveniently removed from the liquid product mixture by simple filtration. google.com
Washing/Extraction: The crude product is often washed with aqueous solutions to remove any remaining water-soluble impurities, such as salts or residual acid/base. Liquid-liquid extraction can be employed to separate the desired phosphite ester from these impurities by partitioning it into an organic solvent in which it is highly soluble, while the impurities remain in the aqueous phase. psu.edu
Distillation: Given the high molecular weight and consequently high boiling point of this compound, purification by distillation is performed under reduced pressure (vacuum distillation). ontosight.ai This technique lowers the boiling point, preventing thermal degradation of the compound, which can occur at the high temperatures required for atmospheric distillation. chemicalbook.com It is effective for separating the target compound from non-volatile impurities or from solvents used during the reaction or workup.
Column Chromatography: For achieving very high purity, particularly at a research scale, flash column chromatography is a powerful technique. uni-regensburg.de The crude product is passed through a stationary phase, typically silica (B1680970) gel, using a suitable eluent system (a mixture of solvents). Separation is based on the differential adsorption of the components of the mixture to the silica gel. psu.edu This method is highly effective at separating the target phosphite from structurally similar impurities.
The table below outlines the common purification techniques for this compound.
| Technique | Principle of Separation | Application in Purification | Impurities Removed |
| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Removal of solid byproducts from the crude liquid product. | Precipitated salts (e.g., trialkylammonium chloride). google.com |
| Washing/Extraction | Differential solubility of components in two immiscible liquid phases. | Removal of water-soluble impurities from the organic product phase. | Residual acids, bases, and salts. psu.edu |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Purification of the final product by separating it from non-volatile or less volatile components. chemicalbook.com | Unreacted starting materials, solvents, lower-boiling impurities. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through it. | Final purification to achieve high-purity, research-grade material. | Structurally similar side products, trace impurities. uni-regensburg.de |
Advanced Spectroscopic and Analytical Characterization Methodologies for Tris Tridecan 1 Yl Phosphite
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Tris(tridecan-1-yl) Phosphite (B83602)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including organophosphorus compounds like Tris(tridecan-1-yl) phosphite. oxinst.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton. researchgate.net
¹H and ¹³C NMR Spectral Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the hydrocarbon structure of this compound. The long tridecyl chains produce characteristic signals in the ¹H NMR spectrum, typically appearing as a complex multiplet in the aliphatic region (approximately δ 0.8-1.7 ppm). The terminal methyl (CH₃) protons will exhibit a distinct triplet, while the methylene (B1212753) (CH₂) protons adjacent to the phosphite oxygen (P-O-CH₂) will be shifted downfield and show a more complex splitting pattern due to coupling with both neighboring protons and the phosphorus atom.
In the ¹³C NMR spectrum, each carbon atom in the tridecyl chain will produce a unique signal, although some overlap in the main chain is expected. Key diagnostic signals include the terminal methyl carbon and the carbon atom directly bonded to the phosphite oxygen, which will be influenced by the electronegativity of the oxygen and coupling to the phosphorus atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| CH₃ (terminal) | ~0.8-0.9 | ~14 |
| (CH₂)₁₀ (main chain) | ~1.2-1.4 | ~22-32 |
| CH₂-CH₂-O-P | ~1.6-1.8 | ~30-35 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
³¹P NMR Chemical Shift Studies and Phosphite Environment
Phosphorus-31 (³¹P) NMR is a highly sensitive and specific technique for characterizing organophosphorus compounds. trilinkbiotech.commdpi.com Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp and easily interpretable signals. oxinst.com The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state and the nature of the substituents. oxinst.comtrilinkbiotech.com For phosphite esters like this compound, where phosphorus is in the +3 oxidation state, the ³¹P chemical shift is expected to appear in a characteristic downfield region, typically between +130 and +140 ppm. This distinct chemical shift allows for easy differentiation from its oxidation product, tris(tridecan-1-yl) phosphate (B84403) (a P(V) species), which would resonate at a significantly different, more upfield chemical shift. oxinst.comtrilinkbiotech.com
Advanced 2D NMR Techniques (e.g., COSY, HSQC) Applied to this compound
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of large molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent methylene groups along the tridecyl chain, confirming their connectivity. It would also clarify the coupling between the P-O-CH₂ protons and their neighboring CH₂ group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netbeilstein-journals.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the tridecyl chain, resolving any ambiguities in the 1D spectra. mdpi.com For example, the downfield proton signal around δ 3.8-4.1 ppm would show a cross-peak with the carbon signal around δ 60-65 ppm, confirming the P-O-CH₂ group.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov
In the FT-IR spectrum of this compound, strong absorption bands corresponding to the C-H stretching of the long alkyl chains would be prominent in the 2850-2960 cm⁻¹ region. A key diagnostic band for the phosphite group is the P-O-C stretching vibration, which typically appears in the 1000-1100 cm⁻¹ region. researchgate.net The absence of a strong P=O stretching band (usually found around 1250-1300 cm⁻¹) is indicative of the purity of the phosphite and the absence of its phosphate oxidation product. researchgate.net
Raman spectroscopy offers complementary information. While C-H stretching vibrations are also visible, the P-O-C symmetric stretching vibrations may provide a strong and characteristic Raman signal. Raman spectroscopy can be particularly useful for analyzing bulk samples with minimal preparation. sapub.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (alkyl) | 2850 - 2960 | 2850 - 2960 |
| CH₂ Bend | ~1465 | ~1465 |
| P-O-C Stretch | 1000 - 1100 | 1000 - 1100 |
Chromatographic Techniques for Separation and Quantification of this compound in Complex Mixtures
Chromatographic methods are essential for separating this compound from reactants, byproducts, and other additives in complex matrices, as well as for its quantification.
Gas Chromatography (GC): Due to its relatively high molecular weight and low volatility, analysis of this compound by GC may require high temperatures and a thermally stable column. atomfair.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used for both purity assessment and quantification. mdpi.comrsc.org The long alkyl chains provide good retention on non-polar stationary phases.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile compounds. Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase, is well-suited for separating this compound from more polar impurities. oatext.com Detection can be achieved using a UV detector if the compound or its impurities have a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). nih.govresearchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration. oatext.com
The choice of chromatographic method depends on the sample matrix and the specific analytical goal, whether it is for quality control during production or for analyzing its concentration in a final product. nih.govresearchgate.net
Mechanistic Studies of Tris Tridecan 1 Yl Phosphite Reactivity
Oxidation Mechanisms of Tris(tridecan-1-yl) Phosphite (B83602)
The antioxidant properties of tris(tridecan-1-yl) phosphite are intrinsically linked to its oxidation mechanisms. By intervening in the oxidative degradation of materials, it plays a crucial role in preserving their integrity.
Radical Scavenging Pathways and Antioxidant Activity Mechanisms
This compound, like other phosphite antioxidants, functions as a secondary antioxidant, primarily by decomposing hydroperoxides into non-radical, stable products. specialchem.com This action is crucial in synergistic combinations with primary antioxidants, which are typically radical scavengers. specialchem.com The general mechanism involves the phosphite being oxidized to the corresponding phosphate (B84403) while reducing the hydroperoxide. mdpi.com
Oxygen Addition and Phosphite-to-Phosphate Transformations
The core of the antioxidant action of this compound lies in its transformation from a phosphite to a phosphate. This occurs through the addition of an oxygen atom, a process that effectively neutralizes reactive oxygen species. This transformation is a key step in the decomposition of hydroperoxides (ROOH), where the phosphite (P(OR)₃) is oxidized to a phosphate (O=P(OR)₃) and the hydroperoxide is reduced to an alcohol (ROH). researchgate.net
This reaction is not limited to hydroperoxides. Trialkyl phosphites can also be co-oxidized with other compounds in the presence of oxygen, often initiated by light or thermal means. rsc.org The mechanism can involve free-radical processes where the phosphite reacts with radical species. rsc.org The transformation from phosphite to phosphate is a fundamental reaction in organophosphorus chemistry, with the extra oxygen atom in the phosphate contributing significantly to the molecule's properties. cdnsciencepub.com
Role of Initiators and Environmental Factors in Oxidation Kinetics
The rate of oxidation of this compound can be significantly influenced by various initiators and environmental conditions. Light, particularly UV radiation, and heat can initiate the oxidation process. rsc.org The presence of radical initiators, such as benzoyl peroxide, can also accelerate the oxidation of trialkyl phosphites. rsc.org
Hydrolysis Pathways of this compound
The susceptibility of this compound to hydrolysis is a critical factor affecting its storage, handling, and performance. The breakdown of the phosphite ester can lead to the formation of acidic byproducts, which can have detrimental effects.
Acid-Catalyzed Hydrolysis Investigations
The hydrolysis of phosphite esters, including this compound, can be catalyzed by acids. In acidic conditions, the mechanism of hydrolysis for phosphonates and related esters typically involves a nucleophilic attack of water on the protonated phosphorus center, leading to the cleavage of the P-O bond. mdpi.com The rate of hydrolysis is influenced by the pH of the medium. mdpi.com For dialkyl phosphonates, concentrated hydrochloric acid is commonly used to achieve hydrolysis. beilstein-journals.org The specific conditions, such as acid concentration and temperature, are crucial for the reaction to proceed efficiently. mdpi.com
The general mechanism for acid-catalyzed hydrolysis of similar phosphorus esters often follows an AAc2 pathway, where water is involved in the rate-determining step and results in P-O bond cleavage. mdpi.com
Base-Catalyzed Hydrolysis Research
Base-catalyzed hydrolysis of phosphite esters is also a significant degradation pathway. Studies on organophosphate triesters, which are structurally related, show that they are susceptible to hydrolysis under basic conditions. nih.gov The rate of hydrolysis increases with increasing pH. nih.gov For instance, at a pH of 13, many organophosphate triesters degrade significantly, with their stability being dependent on the nature of the ester groups (alkyl, chlorinated alkyl, or aryl). nih.gov
The end products of base-catalyzed hydrolysis of organophosphate triesters are typically the corresponding diesters, with the monoesters not being readily formed. nih.gov While specific research on the base-catalyzed hydrolysis of this compound is limited in the provided results, the general principles observed for other organophosphorus esters suggest that it would also be susceptible to hydrolysis under alkaline conditions. The use of hydrolysis stabilizers, such as certain amines, is a common practice to mitigate this issue in commercial phosphite formulations. google.com
Influence of Water Activity and Temperature on Hydrolytic Stability
This compound, like other organophosphites, is susceptible to hydrolysis, a reaction where water molecules break down the ester bonds. allhdi.com This process is a significant concern in industrial applications as it can lead to the loss of the compound's antioxidant properties and the formation of corrosive byproducts. allhdi.com The stability of this compound against hydrolysis is influenced by several factors, most notably the presence of water and the ambient temperature.
The hydrolysis of this compound proceeds through a nucleophilic attack by water on the electron-rich phosphorus atom. allhdi.com The long tridecyl chains provide a degree of steric hindrance, which offers some protection against this attack compared to phosphites with shorter alkyl chains. allhdi.combdmaee.net However, this protection is not absolute, and the compound's stability can be compromised under certain environmental conditions. allhdi.com
The rate of hydrolysis is directly related to the amount of water present in the environment. Increased water activity accelerates the degradation of the phosphite into tridecyl alcohol and phosphorous acid derivatives. allhdi.comsmolecule.com This is a critical consideration in the storage and handling of this compound, necessitating measures like the use of desiccants and nitrogen blanketing to minimize moisture exposure. allhdi.com
Temperature also plays a crucial role in the hydrolytic stability of this compound. Higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur more readily. Studies on the thermal and hydrolytic degradation of organophosphites have shown a clear correlation between increasing temperature and an accelerated rate of decomposition. allhdi.com Therefore, controlling processing temperatures during applications such as polymer compounding is essential to maintain the integrity of the phosphite. allhdi.com
Research has explored various strategies to enhance the hydrolytic resistance of phosphite esters. One approach involves the synthesis of analogs with branched alkyl chains or the conversion of phosphites to phosphonates, which have shown improved stability under humid conditions. allhdi.com
Table 1: Factors Influencing Hydrolytic Stability of this compound
| Factor | Influence on Hydrolysis Rate | Mechanistic Rationale |
|---|---|---|
| Water Activity | Increases with higher water concentration | Water acts as a nucleophile, attacking the phosphorus center of the phosphite ester. allhdi.com |
| Temperature | Increases with higher temperature | Provides the activation energy for the hydrolysis reaction, accelerating the breakdown of the ester bonds. allhdi.com |
| pH | Accelerated in acidic or basic conditions | Protons (H⁺) or hydroxide (B78521) ions (OH⁻) can catalyze the hydrolysis reaction. allhdi.com |
| Steric Hindrance | Decreases with bulkier alkyl groups | The long tridecyl chains physically obstruct the approach of water molecules to the phosphorus atom. allhdi.combdmaee.net |
Transesterification Reactions Involving this compound
Transesterification is a key reaction for phosphite esters, involving the exchange of their alkoxy or aryloxy groups with other alcohols or phenols. wikipedia.org This process is reversible and can be utilized to synthesize new phosphite esters, including mixed alkyl phosphites. wikipedia.org For this compound, this reaction allows for the modification of its properties by introducing different alcohol or phenol (B47542) moieties.
Alcoholysis and Phenolysis Mechanisms
The reaction of this compound with an alcohol (alcoholysis) or a phenol (phenolysis) proceeds through a nucleophilic substitution at the phosphorus center. acs.org The incoming alcohol or phenol acts as the nucleophile, attacking the phosphorus atom and leading to the displacement of one of the tridecyl alcohol groups.
The general mechanism can be described as follows: P(OR)₃ + R'OH ⇌ P(OR)₂(OR') + ROH (where R = tridecan-1-yl)
The reaction is an equilibrium process. To drive the reaction towards the formation of the new phosphite ester, the displaced alcohol (tridecyl alcohol) can be removed from the reaction mixture, for instance, by distillation if it is more volatile than the incoming alcohol. wikipedia.org Conversely, using a volatile phosphite ester as a starting material and removing the resulting volatile alcohol by-product can also drive the reaction to completion. wikipedia.org
The reactivity in alcoholysis and phenolysis can be influenced by the steric and electronic properties of the incoming alcohol or phenol. Phenols are generally more acidic than alcohols and can react with phosphite esters, often catalyzed by a base. wikipedia.org
Catalyst-Mediated Transesterification Studies
The transesterification of phosphite esters can be significantly accelerated by the use of catalysts. Basic catalysts are commonly employed to facilitate this reaction. google.com For instance, sodium phenate has been used as a catalyst in the transesterification of triphenyl phosphite with various alcohols. justia.com The use of a catalyst allows the reaction to proceed at lower temperatures and with shorter reaction times. google.com
Microwave-assisted transesterification has also emerged as an efficient method for the alcoholysis of dialkyl phosphites, sometimes leading to the formation of mixed derivatives. researchgate.netresearchgate.net This technique can offer advantages in terms of reaction speed and yield.
The choice of catalyst can be crucial. For example, in the transesterification of triphenyl phosphite, using sodium phenate as a catalyst can result in a higher purity of the recovered phenol compared to other catalysts like sodium methylate. justia.com In some cases, the transesterification can proceed without a catalyst, although at a slower rate. google.com
Table 2: Overview of Transesterification of this compound
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Alcoholysis | This compound + Alcohol (R'OH) | Mixed phosphite ester + Tridecyl alcohol | Reversible; can be driven by removing a product. wikipedia.org |
| Phenolysis | This compound + Phenol (ArOH) | Aryl-containing phosphite ester + Tridecyl alcohol | Often catalyzed by a base. wikipedia.org |
| Catalyst-Mediated | This compound + Alcohol/Phenol | Mixed phosphite ester + Tridecyl alcohol | Accelerated rate, lower temperatures. Catalysts can include sodium phenate or be microwave-assisted. google.comjustia.comresearchgate.net |
Coordination Chemistry and Ligand Properties of this compound in Organometallic Systems
In the realm of organometallic chemistry, phosphite esters like this compound serve as important ligands. wikipedia.org Organometallic compounds are defined by the presence of at least one chemical bond between a carbon atom and a metal. wikipedia.org While this compound itself does not have a direct metal-carbon bond, it is classified within the broader field of organometallic chemistry due to its role as a ligand in metal complexes, which often involve metal-carbon bonds with other ligands. wikipedia.org
Phosphite ligands are considered soft ligands, making them suitable for coordinating with metals in low oxidation states. wikipedia.org The phosphorus atom in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The properties of the resulting metal complex are influenced by the electronic and steric characteristics of the phosphite ligand.
The tridecyl groups in this compound are electron-donating, which increases the electron density on the phosphorus atom. However, the electronegative oxygen atoms have a counteracting electron-withdrawing effect. reddit.com This balance influences the ligand's σ-donor and π-acceptor capabilities. Compared to phosphine (B1218219) ligands like P(t-Bu)₃, phosphites are generally considered better π-acceptors due to the presence of P-O σ* antibonding orbitals that can accept electron density from the metal. reddit.com
The bulky tridecyl groups also impart significant steric hindrance around the metal center. This can affect the coordination number and geometry of the resulting complex, as well as the reactivity of the metal center. For example, bulky phosphite ligands can be used to stabilize reactive metal species and influence the selectivity of catalytic reactions.
Complexes involving phosphite ligands are numerous and have applications in catalysis. For instance, complexes of rhodium with phosphite ligands are used in hydroformylation reactions. While specific examples of this compound in characterized organometallic complexes are not extensively detailed in the provided search results, its properties are analogous to other trialkyl phosphites used in coordination chemistry. wikipedia.org The synthesis of such complexes typically involves the reaction of a metal precursor with the phosphite ligand. researchgate.net The resulting complexes can be characterized by various spectroscopic methods, including ³¹P NMR, which shows a characteristic chemical shift for the coordinated phosphite. wikipedia.org
Applications of Tris Tridecan 1 Yl Phosphite in Material Science and Catalysis
Tris(tridecan-1-yl) Phosphite (B83602) as a Polymer Stabilizer
Tris(tridecan-1-yl) phosphite is widely employed as a secondary antioxidant and processing stabilizer for a variety of polymeric materials, including polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). newtopchem.combdmaee.net Its primary function is to protect the polymer from degradation during high-temperature processing and to enhance its long-term thermal stability. specialchem.com The long alkyl chains of the tridecyl groups contribute to its good compatibility with polymer matrices and low volatility. life-trialkyl.eu
Mechanisms of Antioxidant Action in Polymeric Materials
Phosphite antioxidants, including this compound, function as hydroperoxide decomposers. life-trialkyl.eu During the auto-oxidation of polymers, which is a radical chain reaction, hydroperoxides (ROOH) are formed as key intermediates. These hydroperoxides are thermally unstable and can decompose to form highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which further propagate the degradation of the polymer chain.
This compound intervenes in this cycle by reducing hydroperoxides to stable, non-radical products, primarily alcohols. In this process, the phosphite itself is oxidized to a phosphate (B84403). life-trialkyl.euresearchgate.net This sacrificial mechanism effectively prevents the proliferation of radicals, thus interrupting the degradation cascade. The general reaction can be represented as:
P(OR)₃ + ROOH → (O=P)(OR)₃ + ROH
This action is particularly crucial during melt processing of polymers, where high temperatures accelerate the formation of hydroperoxides.
Synergistic Effects with Co-stabilizers in Polymer Formulations
This compound is rarely used alone and is typically part of a stabilizer package that includes primary antioxidants, most commonly hindered phenols. specialchem.comspe-stx.org This combination results in a synergistic effect, where the total stabilizing effect is greater than the sum of the individual components. bdmaee.net
Primary antioxidants, such as hindered phenols, function by donating a hydrogen atom to scavenge peroxy radicals (ROO•), thereby terminating the radical chain reaction. However, in doing so, the phenolic antioxidant is converted into a phenoxyl radical, which, although less reactive, can still participate in side reactions that may cause discoloration (e.g., formation of quinoidal structures). allhdi.com
This compound contributes to the synergy in two main ways:
Regeneration of the Primary Antioxidant: While the exact mechanism is complex and debated, it is proposed that phosphites can contribute to the regeneration of the original phenolic antioxidant from its phenoxyl radical form, allowing it to continue its radical scavenging activity.
Decomposition of Hydroperoxides: By decomposing the hydroperoxides that are not scavenged by the primary antioxidant, the phosphite prevents the formation of new radicals that would otherwise consume the primary antioxidant. This preserves the primary antioxidant for long-term thermal stability. specialchem.com
This synergistic relationship allows for the development of highly efficient stabilization systems for demanding polymer applications.
Impact on Polymer Thermal and Oxidative Stability
The addition of this compound to polymer formulations significantly enhances their thermal and oxidative stability. This is quantifiable through various analytical techniques:
Melt Flow Index (MFI): During processing, polymer degradation leads to chain scission, which increases the MFI. The presence of this compound helps to maintain the MFI of the polymer through multiple extrusion cycles, indicating better preservation of the molecular weight. mdpi.comjustia.com In polypropylene, for instance, the addition of a phosphite stabilizer can significantly reduce the change in MFI after repeated processing at high temperatures. googleapis.com
Oxidative Induction Time (OIT): OIT is a measure of the resistance of a material to oxidative degradation at a given temperature. Polyolefins stabilized with this compound, often in combination with a phenolic antioxidant, exhibit a significant increase in OIT, signifying enhanced thermal stability. bdmaee.netbdmaee.netup.ac.za For example, studies on polyethylene have shown a marked improvement in OIT when a phosphite stabilizer is added to the formulation. bdmaee.net
Color Stability: The degradation of polymers often leads to discoloration, such as yellowing. This compound helps to maintain the initial color of the polymer during processing and service life by preventing the formation of chromophoric degradation products. googleapis.comgoogle.com
The following table summarizes the typical properties of a commercial grade of Tris(tridecyl) phosphite, highlighting its relevant characteristics as a polymer stabilizer.
| Property | Value | Reference |
| Appearance | Clear Liquid | squarespace.com |
| Color (APHA) | 50 max. | squarespace.com |
| Acid Number (mg KOH/g) | 0.1 max. | squarespace.com |
| Refractive Index @ 25°C | 1.4600-1.4650 | squarespace.com |
| Specific Gravity @ 25°C | 0.882-0.900 | squarespace.com |
| Phosphorus Content (%) | 4.9 | squarespace.com |
| Hydrolytic Stability | Excellent | newtopchem.comallhdi.com |
This compound as a Ligand in Homogeneous Catalysis
The phosphorus atom in this compound possesses a lone pair of electrons, which allows it to act as a ligand and coordinate to transition metal centers. This property is harnessed in the field of homogeneous catalysis, where the electronic and steric properties of the phosphite ligand can influence the activity and selectivity of the catalyst.
Application in Hydroformylation Reactions
Hydroformylation, also known as the oxo process, is a major industrial process for the production of aldehydes from alkenes by the addition of carbon monoxide and hydrogen. wikipedia.org The reaction is typically catalyzed by transition metal complexes, with rhodium being a particularly effective metal. mt.com The ligands coordinated to the rhodium center play a crucial role in determining the catalyst's performance, including its activity and regioselectivity (the ratio of linear to branched aldehydes).
Phosphite ligands, in general, are known to be effective in rhodium-catalyzed hydroformylation. researchgate.net The use of bulky phosphite ligands can lead to high catalytic activity. This compound, with its long alkyl chains, can be considered a sterically demanding ligand. In the hydroformylation of long-chain olefins, such as 1-octene (B94956) or 1-dodecene, the choice of ligand is critical for achieving high conversion and selectivity. scialert.netlookchem.com The ratio of the phosphite ligand to the rhodium metal can significantly affect the coordination equilibrium of the active catalytic species and, consequently, the selectivity of the reaction. scialert.net
For the hydroformylation of higher olefins, the catalyst system often needs to be tailored to ensure good solubility in the reaction medium. The long alkyl chains of this compound would render a rhodium-phosphite complex soluble in non-polar, organic media, making it suitable for the hydroformylation of higher olefins. The general catalytic cycle for rhodium-catalyzed hydroformylation involves a series of steps including olefin coordination, migratory insertion, and reductive elimination, all of which are influenced by the nature of the phosphite ligand.
Role in Polymerization Catalysis
The use of phosphite additives in polymerization catalysis, particularly with Ziegler-Natta and metallocene catalysts, has been investigated. spe-stx.orgnih.govmpg.de These catalysts are highly sensitive to polar compounds. Antioxidants, including phosphites, can interact with the catalyst components and potentially affect their activity and the properties of the resulting polymer.
In the context of Ziegler-Natta catalysis for propylene (B89431) polymerization, the direct addition of antioxidants can deactivate the catalyst. spe-stx.org However, techniques have been developed to mitigate this deactivating effect. For instance, masking phenolic antioxidants with triethylaluminium (TEAL) before their introduction into the polymerization reactor has been shown to be effective. spe-stx.org Studies have indicated that phosphite antioxidants can have a more pronounced effect on catalyst performance compared to phenolic antioxidants. spe-stx.org The presence of such additives during polymerization can influence catalyst activity, polymer isotacticity, and the particle size distribution of the polymer powder. spe-stx.org While specific research focusing solely on this compound in this context is limited, the general findings for phosphites suggest that their introduction into the polymerization process requires careful control to balance the need for in-situ stabilization with the potential for catalyst interaction.
Phosphite Ligand Design and Catalyst Performance Optimization
Phosphite ligands are a significant class of ligands in homogeneous catalysis, primarily due to their electronic and steric properties which can be tailored to influence the activity, selectivity, and stability of metal catalysts. alfachemic.com Phosphites are generally considered weak sigma-donors and strong pi-acceptors, which allows them to stabilize low-valent transition metal centers and influence the reactivity of the catalytic complex. alfachemic.com The design of phosphite ligands is a critical aspect of optimizing catalyst performance in various reactions, such as hydroformylation and polymerization. tesisenred.netthieme-connect.de
This compound, with its long aliphatic tridecyl chains, is characterized as a sterically bulky monodentate phosphite ligand. The steric hindrance created by these bulky groups can significantly impact the coordination environment of the metal center, thereby influencing the regioselectivity of catalytic reactions. tesisenred.net For instance, in hydroformylation, the use of bulky phosphite ligands can favor the formation of the linear aldehyde over the branched isomer by sterically disfavoring the transition state that leads to the branched product. thieme-connect.de
The performance of a catalyst system employing a phosphite ligand like this compound is a function of several parameters, including the ligand-to-metal ratio, reaction temperature, and pressure. Optimization of these parameters is crucial for achieving high conversion rates and desired product selectivity. While specific performance data for catalysts exclusively using this compound is not extensively documented in publicly available literature, the general effects of bulky phosphite ligands on catalyst performance are well-established.
Table 1: Illustrative Impact of Phosphite Ligand Structure on Hydroformylation Selectivity
| Ligand Type | General Steric Bulk | Typical Effect on Linear:Branched Aldehyde Ratio |
| Small, less hindered (e.g., Trimethyl phosphite) | Low | Lower |
| Bulky, sterically hindered (e.g., This compound ) | High | Higher |
| Bidentate phosphites | Varies | Can be very high, depending on bite angle |
This table provides a generalized representation of the effect of phosphite ligand steric bulk on hydroformylation selectivity and is not based on specific experimental data for this compound.
The stability of the catalyst is another critical factor where the design of the phosphite ligand plays a role. The long alkyl chains of this compound can enhance the solubility of the catalyst complex in nonpolar organic solvents, which are often used in industrial catalytic processes. This improved solubility can lead to a more stable and active catalytic system. Furthermore, phosphite ligands can protect the metal center from deactivation pathways, thereby extending the catalyst's lifetime.
Role of this compound in Flame Retardancy Mechanisms for Materials
Phosphorus-based compounds are widely utilized as flame retardants in a variety of polymeric materials due to their effectiveness and often more favorable environmental profiles compared to halogenated alternatives. nih.gov These flame retardants can function through either gas-phase or condensed-phase mechanisms, or a combination of both. nih.govnih.gov
This compound, when incorporated into a polymer matrix, is believed to primarily act through a condensed-phase mechanism . specialchem.commdpi.com During the initial stages of combustion, the heat causes the phosphite to decompose. This decomposition can lead to the formation of phosphoric acid and polyphosphoric acid. mdpi.com These acidic species act as powerful dehydrating agents, promoting the cross-linking and charring of the underlying polymer. specialchem.com The resulting char layer serves as a physical barrier that insulates the unburnt material from the heat of the flame and restricts the flow of flammable volatile decomposition products to the combustion zone. specialchem.com
In some phosphorus-based flame retardants, a gas-phase mechanism can also be at play. nih.gov This involves the release of volatile phosphorus-containing radicals (such as PO•) into the flame, where they can quench the high-energy H• and OH• radicals that propagate the combustion chain reaction. nih.gov While this mechanism is more commonly associated with lower oxidation state phosphorus compounds, it is possible that some volatile phosphorus species from the decomposition of this compound could contribute to flame inhibition in the gas phase.
Table 2: General Mechanisms of Phosphorus-Based Flame Retardants
| Mechanism | Mode of Action | Primary Role of this compound |
| Condensed Phase | Promotes char formation, creates an insulating barrier, reduces the release of flammable volatiles. | Primary mechanism : Decomposition to form phosphoric acids which enhance charring. |
| Gas Phase | Releases phosphorus-containing radicals that quench flame-propagating radicals. | Secondary/Minor mechanism : Potential for release of some volatile phosphorus species. |
This table outlines the general mechanisms of phosphorus-based flame retardants and the likely primary role of this compound based on its chemical structure.
The effectiveness of this compound as a flame retardant will depend on its concentration in the polymer, the nature of the polymer itself, and the presence of any synergistic additives.
Integration of this compound in Advanced Material Design
The integration of additives to enhance the properties and performance of materials is a cornerstone of advanced material design. This compound is primarily utilized as a processing stabilizer and antioxidant in a range of polymers, particularly polyolefins like polyethylene and polypropylene. google.com In this capacity, it plays a crucial role in the design of durable and long-lasting plastic materials.
During high-temperature processing of polymers, such as extrusion and molding, the material is susceptible to thermal and oxidative degradation. This degradation can lead to a loss of mechanical properties, discoloration, and reduced service life. This compound functions as a secondary antioxidant, working synergistically with primary antioxidants (typically hindered phenols). It acts by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products, thereby preventing the propagation of degradation reactions. This stabilization is a key aspect of designing advanced polymer formulations for demanding applications.
Beyond its role as a stabilizer, the properties of this compound suggest its potential for integration into other advanced material systems. For example, research into frontal ring-opening metathesis polymerization (FROMP), a rapid manufacturing technique for structural polymers, has shown that alkyl phosphites can act as inhibitors for the highly active ruthenium catalysts used in this process. illinois.edu By controlling the catalyst activity, these inhibitors can significantly extend the pot life of the monomer-catalyst mixture, which is crucial for practical manufacturing applications. illinois.edu While not specifically citing this compound, this application highlights a potential avenue for its use in advanced manufacturing and material synthesis.
The long alkyl chains of this compound also impart plasticizing properties, which can be beneficial in the design of flexible PVC and other polymer systems where increased flexibility and processability are desired. Its liquid form at room temperature facilitates its dispersion and incorporation into various polymer matrices.
In essence, the integration of this compound into materials is a strategy to enhance their processability, durability, and performance, thereby contributing to the development of advanced materials for a wide array of applications.
Computational and Theoretical Chemistry Studies on Tris Tridecan 1 Yl Phosphite
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the electronic behavior of phosphite (B83602) esters. These calculations form the basis for understanding the molecule's stability, reactivity, and spectroscopic signatures.
HOMO-LUMO Analysis and Orbital Interactions
Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity of molecules. ijstr.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
For Tris(tridecan-1-yl) phosphite, the HOMO is expected to be primarily localized on the non-bonding lone pair of the central phosphorus atom. This high-energy orbital makes the phosphorus center nucleophilic and prone to attacking electrophilic species. imist.ma The long, electron-donating tridecyl groups attached to the oxygen atoms further increase the electron density at the phosphorus center through an inductive effect, thereby raising the HOMO energy level and enhancing its nucleophilic character compared to smaller alkyl phosphites.
The LUMO, conversely, is typically characterized by the antibonding σ*(P-O) orbitals. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity. ijstr.org In phosphites, this gap can be tuned by varying the substituents on the phosphorus atom. rsc.org
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Analogous Phosphite Compounds
This table provides illustrative data from computational studies on similar, smaller phosphite esters to contextualize the expected electronic properties of this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary HOMO Localization |
| Triethyl phosphite | ~ -9.2 | ~ 2.5 | ~ 11.7 | Phosphorus Atom (Lone Pair) imist.ma |
| Tris(trimethylsilyl) phosphite | ~ -9.8 | ~ -0.5 | ~ 9.3 | Phosphorus & Oxygen Atoms researchgate.net |
| Creatininium phosphite | ~ -6.5 | ~ -2.0 | ~ 4.5 | Phosphite Molecule ijstr.org |
Note: These values are approximations derived from various computational methods and basis sets reported in the literature and are for illustrative purposes only.
Electrostatic Potential Surface Studies of this compound
An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution and reactive sites. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. bas.bg
For this compound, an ESP analysis would reveal:
Negative Potential: Concentrated around the three ester oxygen atoms due to their high electronegativity and lone pair electrons. These sites are potential points for coordination with electrophiles or metal ions.
Positive Potential: A region of positive to neutral potential would be found around the central phosphorus atom, influenced by the surrounding electronegative oxygens. bas.bg However, the dominant reactive feature of the phosphorus atom is its nucleophilic lone pair. The hydrogen atoms of the long tridecyl chains would also exhibit a slight positive potential.
This charge distribution confirms that the primary nucleophilic site is the phosphorus atom, while the oxygen atoms can also engage in electrophilic interactions.
Table 2: Predicted Electrostatic Potential (ESP) Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |
| Phosphorus Atom | Positive/Neutral Surface, but with Nucleophilic Lone Pair | Primary site for electrophilic attack (oxidation) bas.bg |
| Ester Oxygen Atoms | Strongly Negative | Sites for electrophilic/metal coordination bas.bg |
| Tridecyl Chains (Hydrocarbons) | Largely Neutral | Generally non-polar and unreactive |
| Protons on α-carbon to Oxygen | Slightly Positive | Potential sites for weak interactions |
Vibrational Frequency Predictions and Spectroscopic Correlation
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By comparing theoretical spectra with experimental data, a definitive assignment of vibrational modes to specific molecular motions can be achieved. acs.orgimist.ma
For this compound, key predicted vibrational modes would include:
P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the phosphite ester group are characteristic and typically appear in the fingerprint region of the IR spectrum. These are often found in the 970-1060 cm⁻¹ range. researchgate.net
C-H Stretching: Strong absorptions from the numerous C-H bonds in the three tridecyl chains would dominate the 2850-3000 cm⁻¹ region.
CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) groups in the alkyl chains would be present around 1465 cm⁻¹.
Theoretical calculations allow for the precise correlation of these bands, aiding in the structural confirmation and purity analysis of the compound. tandfonline.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |
| C-H Stretch | 2850 - 3000 | -CH₂, -CH₃ (Alkyl Chains) |
| CH₂ Bend (Scissoring) | ~1465 | -CH₂- (Alkyl Chains) |
| P-O-C Asymmetric Stretch | 1020 - 1060 | Phosphite Ester Linkage researchgate.net |
| P-O-C Symmetric Stretch | 970 - 1000 | Phosphite Ester Linkage researchgate.net |
| P-O Stretch | 730 - 850 | Phosphite Core |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is indispensable for mapping the reaction pathways of this compound, particularly for its oxidation and hydrolysis, by identifying transition states and calculating energetic profiles.
Transition State Analysis for Oxidation and Hydrolysis Pathways
The transition state is the highest energy point along a reaction coordinate, and its structure determines the reaction's kinetic feasibility.
Oxidation Pathway: The oxidation of phosphites to phosphates is a thermodynamically favorable process. frontiersin.orgpnas.org Computational studies on phosphite oxidation, such as in the context of phosphite dehydrogenase enzymes, often point to an associative mechanism. nih.gov In this mechanism, the transition state involves significant bond formation between the attacking oxygen nucleophile and the phosphorus atom. For the chemical oxidation of this compound, the transition state would feature a pentacoordinate phosphorus center with a partially formed P=O bond and a partially broken bond with the oxidant.
Hydrolysis Pathway: The hydrolysis of phosphite esters is a key degradation reaction. Theoretical studies on analogous phosphotriesters indicate that the mechanism can be either stepwise, involving a stable pentacoordinate phosphorane intermediate, or a concerted S_N2-like process. researchgate.netresearchgate.net The preferred pathway often depends on the leaving group's ability. researchgate.net For the hydrolysis of this compound, where the leaving group would be tridecanol (B155529), the reaction likely proceeds through an associative transition state where the attacking water molecule adds to the phosphorus center before the P-O bond to the leaving group is significantly cleaved. tamu.edunih.gov
Table 4: Comparison of Transition State Features for Oxidation and Hydrolysis
| Reaction Pathway | Probable Mechanism | Key Transition State Characteristics |
| Oxidation | Associative | Pentacoordinate phosphorus; significant P-O bond formation with oxidant. nih.gov |
| Hydrolysis | Associative (Stepwise or Concerted) | Pentacoordinate phosphorus; nucleophilic attack by water precedes or occurs concurrently with leaving group departure. nih.govacs.org |
Energetic Profiles of Key this compound Transformations
By calculating the energies of reactants, transition states, intermediates, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed.
Table 5: Conceptual Energetic Profile Data for this compound Reactions
| Reaction Species | Relative Energy (Oxidation) | Relative Energy (Hydrolysis - Concerted) |
| Reactants (Phosphite + Oxidant/H₂O) | 0 kcal/mol (Reference) | 0 kcal/mol (Reference) |
| Transition State | +Eₐ (Oxidation) | +Eₐ (Hydrolysis) |
| Products (Phosphate / Phosphorous Acid + Alcohol) | Highly Negative (Exergonic) frontiersin.org | Negative (Exergonic) |
Note: Eₐ represents the activation energy. The values are conceptual and would require specific DFT calculations for quantification.
Molecular Dynamics Simulations for Conformational Analysis of this compound
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape of flexible molecules like this compound. The extensive conformational flexibility of the three long tridecyl chains significantly influences its physical properties and its function as a stabilizer and antioxidant in various materials. MD simulations provide insights into the accessible conformations, their relative energies, and the dynamics of their interconversion.
Theoretical studies on analogous long-chain trialkyl phosphates and related phosphite esters establish a framework for understanding the conformational behavior of this compound. researchgate.netmdpi.com These simulations typically model the molecule in different environments, such as in a vacuum, in a non-polar solvent mimicking a polymer matrix, or at an interface, to understand how the surroundings affect its shape and dynamics.
A typical MD simulation would involve the following steps:
Force Field Parameterization: An appropriate force field, such as GROMOS, AMBER, or CHARMM, is selected to describe the interatomic forces within the molecule.
System Setup: The this compound molecule is placed in a simulation box, which may be empty (vacuum) or filled with solvent molecules.
Energy Minimization: The initial structure is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.
Production Run: A long simulation is run to sample a wide range of conformations over time. The trajectory, which contains the positions, velocities, and energies of all atoms at different time steps, is saved for analysis.
The conformational flexibility endowed by the long alkyl chains is crucial for its solubility and dispersibility in non-polar polymer matrices. The ability of the molecule to adopt various shapes allows it to effectively interact with polymer chains and scavenge radicals, thus contributing to its stabilizing effect.
Table 1: Hypothetical Conformational Population of this compound based on MD Simulations
This interactive table presents a hypothetical distribution of major conformers of this compound as might be determined from a molecular dynamics simulation in a non-polar environment. The conformations are defined by the arrangement of the three tridecyl chains relative to the central phosphorus atom.
| Conformer | Population (%) | Average Radius of Gyration (Å) | Description |
| Folded | 45 | 8.2 | The three alkyl chains are folded back towards each other, creating a compact, globular structure. |
| Partially Extended | 35 | 10.5 | One or two alkyl chains are extended away from the phosphite core, while the others remain folded. |
| Fully Extended | 20 | 12.8 | All three alkyl chains are extended, leading to a more open and larger molecular volume. |
Structure-Property Relationship Predictions Using Cheminformatics Approaches
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) models are invaluable tools for predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structure. For this compound, these approaches can be used to forecast properties relevant to its industrial application, such as its antioxidant efficacy, hydrolytic stability, and compatibility with polymer matrices. researchgate.net
The core principle of QSPR is that the properties of a molecule are a function of its structural features. These features are encoded as numerical values known as molecular descriptors. A wide array of descriptors can be calculated, including:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Electronic descriptors: Related to the electronic structure, such as dipole moment, HOMO/LUMO energies, and partial charges on atoms. nih.govacs.org
Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.
Once a set of relevant descriptors is calculated for a series of related compounds with known properties, a mathematical model is developed to correlate the descriptors with the property of interest. This model can then be used to predict the property for new or untested compounds like this compound.
In the context of this compound's role as an antioxidant, cheminformatics can be employed to predict its radical scavenging ability or its effectiveness in preventing polymer degradation. researchgate.net For instance, a QSPR model could be built to correlate descriptors with the bond dissociation energy of the P-H bond (in the hydrolyzed form) or the reactivity towards peroxy radicals. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) are often correlated with the ability of a molecule to donate an electron, a key step in many antioxidant mechanisms.
The long alkyl chains of this compound significantly influence its physicochemical properties. Descriptors related to molecular size and lipophilicity (e.g., molecular weight, logP) would be critical in predicting its solubility and mobility within a polymer matrix.
Table 2: Illustrative Cheminformatics Data for Predicting Antioxidant Potential of Phosphite Esters
This interactive table provides a hypothetical set of molecular descriptors for this compound and their potential impact on its antioxidant activity, as would be used in a QSPR study.
| Molecular Descriptor | Calculated Value (Hypothetical) | Correlation with Antioxidant Activity | Rationale |
| Molecular Weight ( g/mol ) | 627.03 | Positive | Higher molecular weight can lead to lower volatility and better retention in the polymer matrix. |
| LogP | >10 | Positive | High lipophilicity ensures good compatibility and dispersion in non-polar polymers. |
| HOMO Energy (eV) | -6.2 | Negative (closer to zero is better) | A higher HOMO energy indicates a greater ability to donate electrons to neutralize free radicals. |
| P=O Bond Dipole Moment (Debye) | 2.8 | Moderate | Influences interactions with polar species and surfaces. |
| Steric Hindrance around P atom | High | Negative | While some steric bulk is beneficial, excessive hindrance can impede the reaction with radicals. |
Environmental Fate and Degradation Pathways of Tris Tridecan 1 Yl Phosphite
Thermal Degradation Mechanisms and Products of Tris(tridecan-1-yl) phosphite (B83602)
Tris(tridecan-1-yl) phosphite is noted for its high thermal stability, a property that makes it an effective antioxidant during the high-temperature processing of polymers. atomfair.com However, at elevated temperatures, it can undergo degradation. The primary mechanism of thermal degradation is the cleavage of the phosphorus-oxygen-carbon (P-O-C) bonds. This process is often initiated by hydrolysis, where the presence of water, even in trace amounts, can lead to the formation of tridecan-1-ol and phosphorous acid.
Further thermal decomposition can lead to a series of complex reactions, including transesterification and oxidation, particularly in the presence of oxygen. These reactions can generate a variety of degradation products, which may include volatile organic compounds and other phosphorus-containing species. The specific products formed will depend on the temperature, oxygen availability, and the presence of other substances in the polymer matrix.
| Degradation Process | Key Mechanisms | Primary Products |
| Thermal Degradation | P-O-C bond cleavage, Hydrolysis, Oxidation | Tridecan-1-ol, Phosphorous acid |
Photolytic Degradation Pathways of this compound
The photolytic degradation of this compound involves the absorption of ultraviolet (UV) radiation, which can lead to the breaking of chemical bonds within the molecule. The ester linkages (P-O-C) are susceptible to photolytic cleavage. This process can generate free radicals, such as tridecyl radicals and phosphite radicals. These highly reactive species can then participate in a variety of secondary reactions, including hydrogen abstraction, cross-linking, and reaction with oxygen to form peroxy radicals. The ultimate photolytic degradation products can be complex and varied, depending on the specific environmental conditions, such as the intensity of UV radiation and the presence of other reactive species.
| Degradation Process | Key Mechanisms | Potential Products |
| Photolytic Degradation | UV absorption, P-O-C bond cleavage, Free radical formation | Tridecyl radicals, Phosphite radicals, various secondary reaction products |
Biodegradation Studies of this compound in Environmental Matrices
The biodegradation of this compound in environmental matrices like soil and water is a critical aspect of its environmental fate. As an organophosphite, it is expected to undergo hydrolysis as the primary step in its biodegradation. This abiotic process can be followed by microbial degradation of the hydrolysis products.
The hydrolysis of this compound yields tridecan-1-ol and phosphorous acid. Tridecan-1-ol, a long-chain alcohol, is expected to be biodegradable by various microorganisms present in the environment. These microbes can utilize the alcohol as a carbon and energy source, ultimately breaking it down into carbon dioxide and water under aerobic conditions. Phosphorous acid, an inorganic compound, can be utilized by certain microorganisms as a phosphorus source.
While specific biodegradation studies on this compound are not extensively detailed in the public domain, the known degradation pathways of similar organophosphorus compounds and its hydrolysis products provide a strong indication of its likely fate. The rate of biodegradation will be influenced by environmental factors such as temperature, pH, and the composition of the microbial community.
| Degradation Process | Primary Mechanism | Initial Products | Subsequent Fate |
| Biodegradation | Hydrolysis followed by microbial action | Tridecan-1-ol, Phosphorous acid | Biodegradation of tridecan-1-ol; microbial utilization of phosphorous acid |
Environmental Monitoring Methodologies for this compound and its Degradation Products
To assess the environmental presence and fate of this compound and its degradation products, robust analytical methodologies are essential. The primary techniques for the detection and quantification of these compounds in environmental samples such as water, soil, and sediment involve chromatographic methods coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound due to its volatility. This technique allows for the separation of the parent compound from other substances in the sample, followed by its identification and quantification based on its unique mass spectrum.
High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (LC-MS), is another valuable technique, particularly for the analysis of the less volatile degradation products like phosphorous acid and for instances where the parent compound might degrade at the high temperatures used in GC.
Sample preparation is a critical step in the analytical process and typically involves extraction of the target analytes from the environmental matrix using an appropriate solvent, followed by a clean-up step to remove interfering substances.
| Analytical Technique | Target Analytes | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS) | This compound | High sensitivity and specificity for volatile compounds |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | This compound, Phosphorous acid | Suitable for less volatile and thermally labile compounds |
Future Directions and Emerging Research Avenues for Tris Tridecan 1 Yl Phosphite
Development of Novel Applications for Tris(tridecan-1-yl) Phosphite (B83602) Beyond Current Paradigms
While primarily used as a polymer additive, the fundamental chemistry of phosphite esters suggests significant untapped potential for Tris(tridecan-1-yl) phosphite. Emerging research is exploring new roles for structurally similar phosphites in fields such as catalysis, advanced lubrication, and specialty formulations.
Homogeneous Catalysis: Phosphite esters are recognized for their role as ligands in homogeneous catalysis. Their electronic properties enable them to form stable complexes with transition metals, influencing the activity and selectivity of catalytic reactions. The bulky tridecyl groups of this compound could offer significant steric hindrance around a metal center. This property can be highly advantageous in controlling reaction selectivity, for instance, in processes like hydroformylation or cross-coupling reactions. Future research may focus on developing novel catalyst systems where this compound or its derivatives act as ligands to promote specific, high-yield chemical transformations.
Advanced Lubricants and Functional Fluids: Organophosphorus compounds are already used as performance additives in lubricants. wikipedia.org The long alkyl chains of this compound impart excellent oil solubility and low volatility, making it a candidate for formulation into advanced, long-life lubricants and hydraulic fluids. bdmaee.net Its antioxidant properties can help prevent oil degradation at high temperatures, while its chemical nature could be exploited for anti-wear and extreme pressure functionalities. Research could explore its synergistic effects with other additives to create next-generation lubricants for demanding applications in the automotive and industrial sectors.
Specialty Formulations: The compound's properties are also valuable in other industries. It is used in cosmetics and personal care products to prevent the oxidative degradation of formulations and packaging. allhdi.com Its role in preserving the integrity of food packaging materials like PET by preventing oxidation is another key application. allhdi.com Future work could expand on these uses, exploring its potential as a stabilizer in a wider array of organic materials, including coatings, adhesives, and elastomers.
| Potential Novel Application | Key Property of this compound | Research Focus |
| Homogeneous Catalysis | Steric bulk from tridecyl groups | Development of selective metal-ligand catalysts |
| Advanced Lubricants | High oil solubility, low volatility, antioxidant nature | Formulation of high-performance, long-life lubricants |
| Specialty Coatings | Antioxidant, compatibility with organic matrices | Enhancing durability and preventing degradation of coatings |
| Functional Fluids | Thermal stability, hydrolytic resistance | Use in hydraulic, transmission, and metalworking fluids |
Green Chemistry Approaches to this compound Synthesis and Application
The traditional synthesis of phosphite esters often involves phosphorus trichloride (B1173362) and an alcohol, frequently requiring an amine base to neutralize the hydrochloric acid byproduct. google.com This process has environmental drawbacks related to corrosive reagents and byproducts. Green chemistry principles are driving research toward more sustainable synthetic routes.
Catalytic and Solvent-Free Synthesis: Emerging methods for phosphonate (B1237965) and phosphite synthesis focus on minimizing waste and avoiding harsh chemicals. rsc.org Future synthesis of this compound could adopt approaches such as:
Catalyst-driven reactions: Employing transition metal or organocatalysts to replace stoichiometric bases, thereby reducing salt waste.
Solvent-free conditions: Performing the reaction without a solvent, which simplifies purification and eliminates volatile organic compounds (VOCs). beilstein-archives.orgresearchgate.net
Atom-economic routes: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product.
Sustainable Feedstocks and Applications: Beyond synthesis, green chemistry also considers the lifecycle of the chemical. Research into using bio-based tridecanol (B155529) derived from renewable resources could significantly improve the sustainability profile of this compound. In terms of application, organophosphorus compounds are being investigated for roles in sustainable technologies, such as greener pesticides or in bioremediation processes, which could represent long-term research avenues. rsc.orgnih.gov
Advanced Hybrid Materials Incorporating this compound Derivatives
The creation of organic-inorganic hybrid materials is a rapidly advancing field in materials science. This compound and its derivatives could serve as versatile components in designing these novel materials. By chemically modifying the phosphite core to include reactive groups, it could be covalently bonded to inorganic substrates.
For instance, a hydrolyzed form of the phosphite could anchor to metal oxide surfaces (like silica (B1680970), titania, or alumina), while the three long tridecyl chains would form a hydrophobic, organic layer. This surface modification could be used to:
Create functionalized fillers: Modified nanoparticles could be rendered compatible with polymer matrices, improving dispersion and enhancing the mechanical or thermal properties of the resulting nanocomposite.
Develop hydrophobic coatings: Surfaces treated with such derivatives would exhibit water-repellent properties, useful for protective coatings.
Produce novel sorbents: The organic-inorganic hybrid material could be used in separation science for selectively extracting nonpolar compounds from aqueous environments.
Interdisciplinary Research Integrating this compound with Nanotechnology and Sustainable Technologies
The intersection of materials science, nanotechnology, and sustainability offers fertile ground for future research on this compound.
Nanotechnology Integration: The compound's molecular structure makes it an excellent candidate for use as a surface-modifying agent or capping ligand for nanoparticles. The phosphite group can coordinate to the surface of quantum dots or metal nanoparticles, while the long alkyl chains provide steric stabilization, preventing aggregation and improving their dispersibility in nonpolar solvents and polymer melts. This could facilitate the integration of nanoparticles into plastics, lubricants, and coatings to impart novel optical, electronic, or thermal properties. allhdi.com There is growing interest in developing nano-coatings with phosphite derivatives for enhanced barrier protection in packaging. allhdi.com
Sustainable Technologies: In the broader context of sustainable technology, this compound can contribute in several ways. Its role in enhancing the durability and lifespan of plastics and lubricants reduces the need for premature replacement, conserving resources and minimizing waste. bdmaee.net Furthermore, as a ligand in catalysis, it could enable more efficient chemical processes that consume less energy and produce fewer byproducts, aligning with the goals of green industrial chemistry. rsc.org Research into enzymatic or microbial bioremediation could also offer sustainable pathways for managing organophosphate compounds in the environment. nih.govresearchgate.net
Q & A
Q. What computational methods are effective for predicting the electrochemical performance of tris(tridecan-1-yl) phosphite in lithium-ion battery applications?
Density Functional Theory (DFT) is a validated computational approach for screening phosphite derivatives as cathode-electrolyte interphase (CEI) forming additives. Key parameters include calculating adsorption energies on electrode surfaces, reduction potentials, and molecular orbital energies (e.g., HOMO/LUMO gaps). These simulations prioritize molecules with strong adsorption, low reduction potentials, and high oxidative stability, enabling targeted experimental validation .
Q. How can this compound be synthesized, and what quality control measures are recommended?
The compound is synthesized via esterification of tridecan-1-ol with phosphorus trichloride or polyphosphoric acid. Critical steps include controlling reaction stoichiometry, temperature (typically 40–80°C), and inert gas purging to prevent oxidation. Post-synthesis purification via vacuum distillation or column chromatography is advised. Quality assessment should include GC-MS for purity (>90%), NMR for structural confirmation, and titration for active phosphate content .
Q. What analytical techniques are suitable for characterizing this compound in complex matrices?
- GC-MS : Detects volatile derivatives after silylation, with detection limits as low as 0.3 ng/L in aqueous samples .
- NMR Spectroscopy : P NMR identifies phosphate ester bonds, while H/C NMR confirms alkyl chain integrity.
- HPLC-UV/RI : Quantifies purity in surfactant formulations, paired with calibration standards .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and experimental performance of this compound in battery systems?
Discrepancies often arise from oversimplified DFT models (e.g., neglecting solvent effects or interfacial dynamics). Mitigation strategies include:
- Multi-scale Modeling : Combine DFT with molecular dynamics (MD) to simulate electrolyte-electrode interfaces.
- In Situ/Operando Techniques : Use XPS or FTIR to analyze CEI composition and thickness under operational conditions.
- Electrochemical Impedance Spectroscopy (EIS) : Correlate simulated ion transport with experimental charge-transfer resistance .
Q. What experimental designs optimize this compound's role as a stabilizer in polymer blends?
- Synergistic Formulations : Pair with sterically hindered phenols (e.g., 1,3,5-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate) to enhance oxidative resistance.
- Accelerated Aging Tests : Expose polymer films to UV radiation or elevated temperatures (70–120°C) and monitor gelation via rheometry.
- Spectroscopic Tracking : FTIR or ESR detects radical scavenging efficiency during degradation .
Q. How do alkyl chain length and branching in phosphite derivatives influence their reactivity and stability?
- Steric Effects : Longer alkyl chains (e.g., tridecan-1-yl) improve hydrolytic stability by shielding the phosphorus center.
- Thermal Stability : TGA analysis under nitrogen reveals decomposition thresholds (>200°C for linear C13 chains).
- Reactivity Trade-offs : Bulky substituents reduce nucleophilic attack but may hinder CEI formation kinetics in batteries. Comparative studies with tris(1-adamantyl) phosphite highlight these trends .
Q. What protocols ensure safe handling of this compound given its corrosive properties?
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and acid-resistant lab coats.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).
- Storage : Keep in airtight containers under nitrogen, away from oxidizers or moisture .
Methodological Challenges & Data Interpretation
Q. How can researchers validate the purity of this compound when commercial standards are unavailable?
- Synthetic Controls : Compare NMR/GC-MS data with synthesized reference batches.
- Isotopic Labeling : Introduce C or H labels in the alkyl chain for traceability in complex matrices.
- Collaborative Cross-Validation : Share samples with independent labs using LC-MS/MS or MALDI-TOF .
Q. What advanced techniques resolve structural ambiguities in phosphite derivatives during degradation studies?
- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation byproducts (e.g., phosphate oxides).
- X-ray Crystallography : Resolves crystalline degradation products, though challenging for viscous liquids.
- In Situ Raman Spectroscopy : Tracks real-time structural changes during thermal or electrochemical stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
